molecular formula C15H30N4 B11742097 [3-(diethylamino)propyl]({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

[3-(diethylamino)propyl]({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11742097
M. Wt: 266.43 g/mol
InChI Key: HNWYMMWYLNPPSO-UHFFFAOYSA-N
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Description

3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine: is a complex organic compound that features a diethylamino group attached to a propyl chain, which is further connected to a pyrazole ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the propyl chain and the diethylamino group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, dimethylformamide (DMF)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine
  • 3-(dimethylamino)propyl-1H-pyrazol-4-yl]methyl})amine
  • 3-(diethylamino)propyl-1H-pyrazol-4-yl]ethyl})amine

Uniqueness

The uniqueness of 3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine lies in its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H30N4

Molecular Weight

266.43 g/mol

IUPAC Name

N',N'-diethyl-N-[(5-methyl-1-propan-2-ylpyrazol-4-yl)methyl]propane-1,3-diamine

InChI

InChI=1S/C15H30N4/c1-6-18(7-2)10-8-9-16-11-15-12-17-19(13(3)4)14(15)5/h12-13,16H,6-11H2,1-5H3

InChI Key

HNWYMMWYLNPPSO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNCC1=C(N(N=C1)C(C)C)C

Origin of Product

United States

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